![molecular formula C25H20ClFN4O2S B2966598 7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451467-08-6](/img/no-structure.png)
7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a quinazolinone group, and halogen substituents (chlorine and fluorine). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The quinazolinone group could be synthesized through a condensation reaction involving an amine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The piperazine ring and the quinazolinone group would likely contribute to the rigidity of the molecule, while the halogen substituents could be involved in various types of intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the piperazine ring could be alkylated or acylated, while the quinazolinone group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of halogen substituents could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Scientific Research Applications
Inhibitory Activities and Anti-inflammatory Effects
Dual-Acting Compounds with Inhibitory Activities
Research has identified derivatives of fluoroquinazolines, related to the compound , as dual-acting compounds. These derivatives demonstrate inhibitory activities toward both TNF-α production and T cell proliferation. Specifically, certain compounds with methylenedioxyphenyl moiety exhibit both inhibitory activities and show anti-inflammatory effects in adjuvant arthritis models and LPS-induced TNF-α production in rats (Tobe et al., 2003).
Anticancer Applications
Synthesis and Anticancer Activity
Another study focused on the synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline derivatives, highlighting a novel compound's remarkable activity against CNS SNB-75 Cancer cell line. This research underscores the potential of quinazoline derivatives in anticancer drug development, emphasizing their ability to target EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).
Antimicrobial Studies
Antimicrobial Activities
Research on amide derivatives of quinolone, which share structural similarities with the compound of interest, has shown a range of antibacterial activities against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. These studies suggest the potential of such compounds in developing new antibacterial and antifungal treatments (Patel, Patel, & Chauhan, 2007).
Synthesis and Optimization
Methodological Advances in Synthesis
The research also includes methodological advancements for synthesizing quinazoline derivatives. One study optimized the synthesis process for anticancer quinazoline derivatives, targeting EGFR-tyrosine kinase. This approach may lead to the discovery of potent anticancer agents, showcasing the versatility of quinazoline derivatives in drug synthesis and design (Noolvi & Patel, 2013).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-nitrobenzoyl chloride", "thiourea", "sodium hydroxide", "7-chloro-4-quinazolinone", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride", "3-aminobenzenesulfonic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "4-fluorophenylpiperazine is reacted with 3-nitrobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.", "7-chloro-4-quinazolinone is reacted with thiourea and sodium hydroxide in water to form 7-chloro-2-aminobenzothiazole.", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride is reacted with 3-aminobenzenesulfonic acid in the presence of triethylamine and N,N-dimethylformamide to form 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenylsulfonic acid.", "The 7-chloro-2-aminobenzothiazole and 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenylsulfonic acid are coupled in the presence of acetic anhydride and hydrochloric acid to form 7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is isolated by filtration and washed with sodium bicarbonate and ethyl acetate." ] } | |
CAS RN |
451467-08-6 |
Product Name |
7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C25H20ClFN4O2S |
Molecular Weight |
494.97 |
IUPAC Name |
7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H20ClFN4O2S/c26-17-4-9-21-22(15-17)28-25(34)31(24(21)33)20-3-1-2-16(14-20)23(32)30-12-10-29(11-13-30)19-7-5-18(27)6-8-19/h1-9,14-15H,10-13H2,(H,28,34) |
InChI Key |
PPZOQHMXTPAGTK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



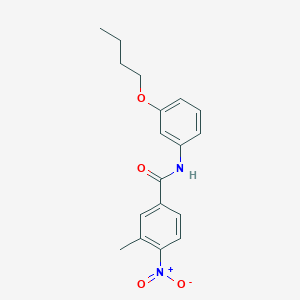
![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
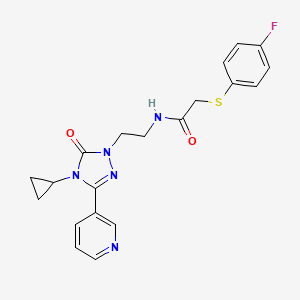
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2966524.png)
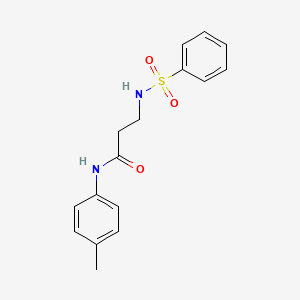
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)
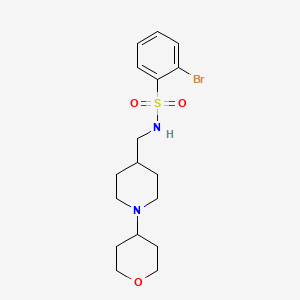
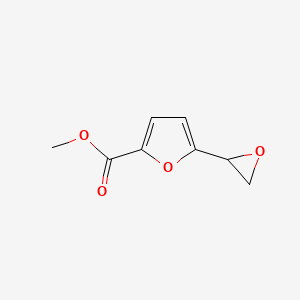
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)